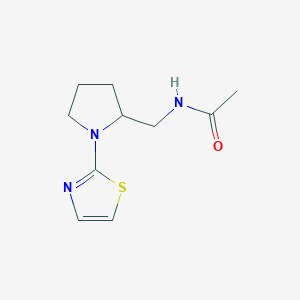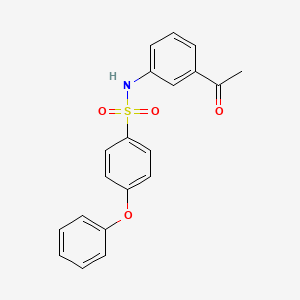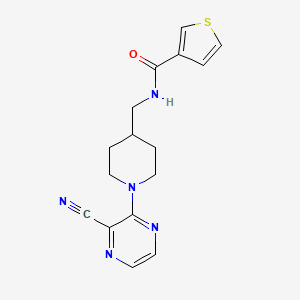
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as piperidine rings and carboxamide groups, which are often synthesized for their biological activities, including inhibition of enzymes like BACE1 and soluble epoxide hydrolase, or for their potential antitumor and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, such as the Ugi reaction, which is a practical method for constructing complex molecules like carboxamide derivatives . Another approach is the alkylation of amines followed by reduction and amidation to yield the desired carboxamide . These methods provide efficient routes to synthesize compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of related compounds often includes a piperidine ring, which is a common feature in many biologically active molecules. The piperidine moiety can be functionalized with various substituents, such as the cyanopyrazin group, to modulate the compound's properties and interactions with biological targets . The molecular orbitals and crystal structures of these compounds can be characterized using techniques like X-ray diffraction and computational methods to understand their conformation and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups. For instance, the carboxamide group can participate in hydrogen bonding, which is crucial for the interaction with enzymes like BACE1 . The thiophene moiety can also engage in various chemical reactions, contributing to the compound's overall reactivity and potential for forming complexes with metals, as seen in the synthesis of metal complexes with anticancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of heterocycles like pyridine and thiophene can influence these properties and make the compounds suitable for biological applications. The compounds' activities, such as antioxidant, antitumor, and enzyme inhibition, are evaluated using assays like DPPH, ABTS, and FRET-based assays . These properties are essential for the development of new pharmaceuticals and for understanding the compounds' mechanisms of action.
Applications De Recherche Scientifique
PET Imaging of Microglia
A compound closely related to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide" has been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This PET agent, identified as [11C]CPPC, allows for the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation's role in neuropsychiatric disorders. It demonstrates high and specific brain uptake in models of neuroinflammation and shows potential for human PET imaging of CSF1R and the microglial component of neuroinflammation (Horti et al., 2019).
Heterocyclic Compound Synthesis
The Mannich reaction involving a derivative of thiophene-3-carboxamide has been used to synthesize N,S-containing heterocycles, demonstrating the versatility of thiophene-3-carboxamide derivatives in organic synthesis. This approach yielded 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the compound's utility in generating novel heterocyclic structures with potential biological activity (Dotsenko et al., 2012).
Antitumor and Antimicrobial Activities
Enaminones derived from thiophene-3-carboxamide have been explored for their potential antitumor and antimicrobial activities. These compounds serve as key intermediates in the synthesis of substituted pyrazoles, demonstrating the role of thiophene-3-carboxamide derivatives in the development of new therapeutic agents (Riyadh, 2011).
Antibacterial and Anticancer Evaluation
Novel 2-chloro-3-hetarylquinolines, synthesized from thiophene-3-carboxamide derivatives, were evaluated for their antibacterial and anticancer activities. This study highlights the compound's contribution to the development of new chemotherapeutic agents with potent antibacterial and anticancer properties (Bondock & Gieman, 2015).
Analgesic and Antiparkinsonian Activities
Thiophene-3-carboxamide derivatives have been investigated for their analgesic and antiparkinsonian activities, providing insights into the potential therapeutic applications of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c17-9-14-15(19-5-4-18-14)21-6-1-12(2-7-21)10-20-16(22)13-3-8-23-11-13/h3-5,8,11-12H,1-2,6-7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJPSTFZMAPKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)
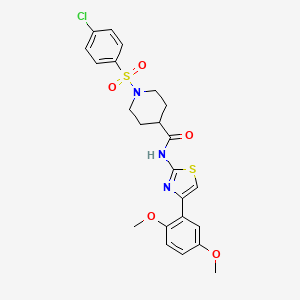
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

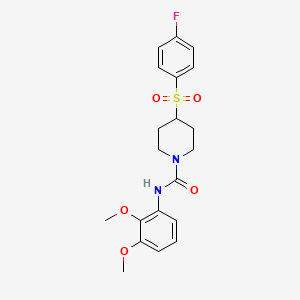
![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)

![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)

![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)
